REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7](OS(C(F)(F)F)(=O)=O)=[C:6]([CH3:19])[CH:5]=1)(=[O:3])[NH2:2].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([SiH](CC)CC)C.CN([CH:59]=[O:60])C>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:59]([C:7]1[C:8]([CH3:10])=[CH:9][C:4]([C:1]([NH2:2])=[O:3])=[CH:5][C:6]=1[CH3:19])=[O:60] |f:4.5.6|
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Name
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trifluoro-methanesulfonic acid 4-carbamoyl-2,6-dimethyl-phenyl ester
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Quantity
|
1.49 g
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Type
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reactant
|
Smiles
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C(N)(=O)C1=CC(=C(C(=C1)C)OS(=O)(=O)C(F)(F)F)C
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Name
|
|
Quantity
|
0.062 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
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Name
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TEA
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Quantity
|
1.74 mL
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.037 g
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
|
1.6 mL
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Type
|
reactant
|
Smiles
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C(C)[SiH](CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at 75° C. under a CO gas balloon for 6.5 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room teperature
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Type
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CUSTOM
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Details
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the reaction was quenched by addition of water
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
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The EtOAc extracts were washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
After filtration and evaporation
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Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatograpghy (eluent, EtOAc-hexanes˜1:1)
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Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=C(C(=O)N)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |